2,5-Dimethoxybenzaldehyde N-phenylthiosemicarbazone
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Overview
Description
2,5-Dimethoxybenzaldehyde N-phenylthiosemicarbazone: is an organic compound with the molecular formula C16H17N3O2S and a molecular weight of 315.397 g/mol . This compound is a derivative of benzaldehyde, featuring two methoxy groups at positions 2 and 5 on the phenyl ring, and a thiosemicarbazone moiety attached to the aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,5-Dimethoxybenzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2,5-dimethoxybenzaldehyde with N-phenylthiosemicarbazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods:
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Derivatives with substituted functional groups
Scientific Research Applications
2,5-Dimethoxybenzaldehyde N-phenylthiosemicarbazone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethoxybenzaldehyde N-phenylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which may enhance its biological activity . Additionally, it can inhibit certain enzymes and disrupt cellular processes, leading to its observed antimicrobial and anticancer effects .
Comparison with Similar Compounds
- 2,3-Dimethoxybenzaldehyde N-phenylthiosemicarbazone
- 2,5-Dimethoxybenzaldehyde N-cyclohexylthiosemicarbazone
- 3,4-Dimethoxybenzaldehyde N-phenylthiosemicarbazone
- 2-Methoxybenzaldehyde N-phenylthiosemicarbazone
- 2,6-Dichlorobenzaldehyde N-phenylthiosemicarbazone
- 2,4-Dichlorobenzaldehyde N-phenylthiosemicarbazone
- 2,3-Dichlorobenzaldehyde N-phenylthiosemicarbazone
- 2,4,5-Trimethoxybenzaldehyde N-phenylthiosemicarbazone
- 3-Methoxybenzaldehyde N-phenylthiosemicarbazone
- 2,3,4-Trimethoxybenzaldehyde N-phenylthiosemicarbazone
Uniqueness:
2,5-Dimethoxybenzaldehyde N-phenylthiosemicarbazone is unique due to the presence of methoxy groups at positions 2 and 5, which can influence its reactivity and biological activity. The thiosemicarbazone moiety also contributes to its ability to form metal complexes and interact with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H17N3O2S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C16H17N3O2S/c1-20-14-8-9-15(21-2)12(10-14)11-17-19-16(22)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,18,19,22)/b17-11+ |
InChI Key |
SHQLGJWVXITHRU-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=S)NC2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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